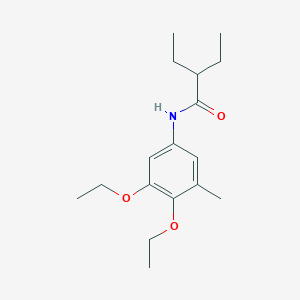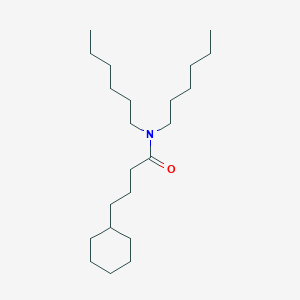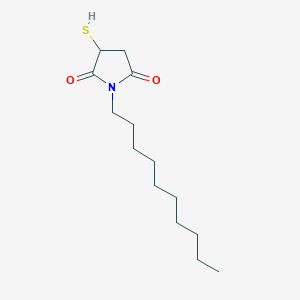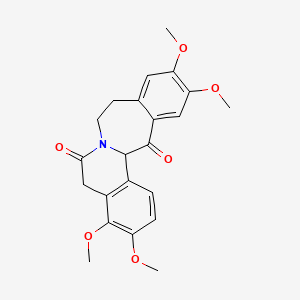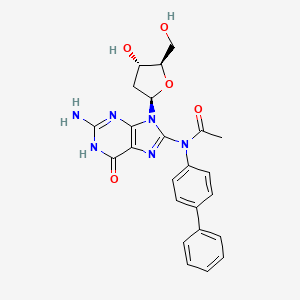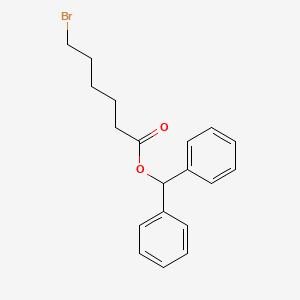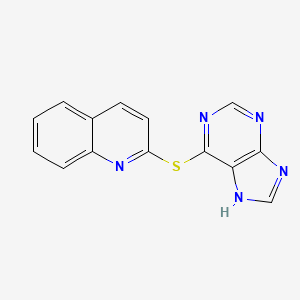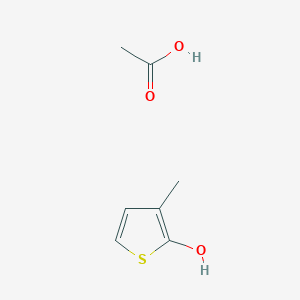![molecular formula C23H15N5O9 B14357541 (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone CAS No. 94169-90-1](/img/structure/B14357541.png)
(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is a complex organic compound characterized by the presence of nitro groups and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone typically involves multi-step organic reactions. The key steps include:
Nitration: Introduction of nitro groups to the phenyl and quinoline rings.
Condensation: Formation of the quinoline moiety through a condensation reaction.
Coupling: Coupling of the nitrophenyl and trinitrophenyl groups to the quinoline core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Possible applications in the development of dyes, explosives, and polymers due to its nitro and quinoline functionalities.
作用机制
The mechanism of action of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety may also interact with DNA or enzymes, contributing to its biological activity .
相似化合物的比较
2,4,6-Trinitrophenyl derivatives: Known for their explosive properties and use in dyes.
Quinoline derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness: (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is unique due to the combination of nitro groups and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development .
属性
CAS 编号 |
94169-90-1 |
|---|---|
分子式 |
C23H15N5O9 |
分子量 |
505.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl)-[2-[(2,4,6-trinitrophenyl)methyl]-2H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C23H15N5O9/c29-23(15-6-8-16(9-7-15)25(30)31)24-17(10-5-14-3-1-2-4-20(14)24)11-19-21(27(34)35)12-18(26(32)33)13-22(19)28(36)37/h1-10,12-13,17H,11H2 |
InChI 键 |
WEZMUGPAIUMOPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


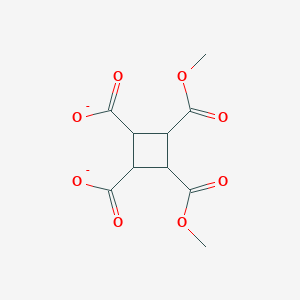
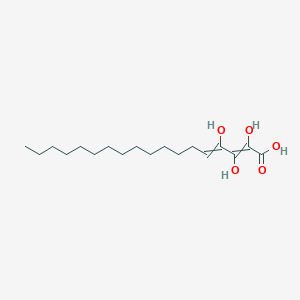


![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
